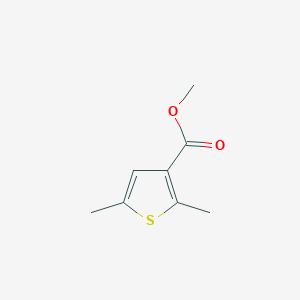
Manganese bis(trifluoromethanesulfonate)
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, primarily targets various hydrocarbons in organic synthesis . It acts as a catalyst, facilitating the oxidation of these hydrocarbons .
Mode of Action
The compound interacts with its targets (hydrocarbons) through oxidation reactions . It is particularly used for epoxidation and C-H oxidation reactions . The oxidation process involves the transfer of electrons from the hydrocarbon to the manganese triflate, resulting in the conversion of the hydrocarbon to a different compound .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidation of hydrocarbons, which are key components of many biochemical pathways .
Result of Action
The primary result of manganese triflate’s action is the oxidation of various hydrocarbons . This can lead to the formation of new compounds, depending on the specific hydrocarbon involved and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of manganese triflate can be influenced by various environmental factors. For instance, it is recommended to use the compound in a well-ventilated area . Additionally, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure or extreme temperatures.
Analyse Biochimique
Biochemical Properties
Manganese bis(trifluoromethanesulfonate) plays a significant role in biochemical reactions. It is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and not easy to decompose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese bis(trifluoromethanesulfonate) can be synthesized through the reaction of manganese(II) oxide or manganese(II) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triflate anion. The general reaction is as follows:
MnO+2CF3SO3H→Mn(CF3SO3)2+H2O
Industrial Production Methods
Industrial production of manganese bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and anhydrous conditions is crucial to avoid contamination and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons.
Epoxidation: It facilitates the formation of epoxides from alkenes.
C-H Oxidation: It catalyzes the oxidation of C-H bonds in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with manganese bis(trifluoromethanesulfonate) include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, the oxidation of alkenes can yield epoxides, while the oxidation of hydrocarbons can produce alcohols or ketones.
Applications De Recherche Scientifique
Manganese bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation, epoxidation, and C-H activation.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron bis(trifluoromethanesulfonate): Similar to manganese bis(trifluoromethanesulfonate) but with iron as the central metal.
Copper bis(trifluoromethanesulfonate): Copper-based analogue used in similar catalytic applications.
Zinc bis(trifluoromethanesulfonate): Zinc-based compound with similar catalytic properties.
Uniqueness
Manganese bis(trifluoromethanesulfonate) is unique due to its high catalytic efficiency and selectivity in oxidation reactions. It offers advantages over other metal triflates in terms of reaction rates and product yields. Additionally, manganese is a relatively abundant and inexpensive metal, making it an attractive choice for large-scale industrial applications .
Propriétés
IUPAC Name |
manganese(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYNLDRKZOOEDN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6MnO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55120-76-8 | |
| Record name | Manganese bis(trifluoromethanesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)




![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)




